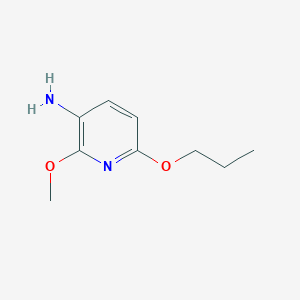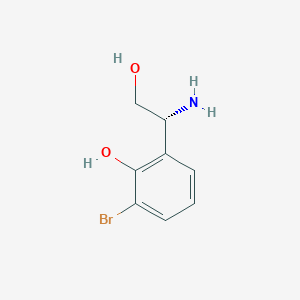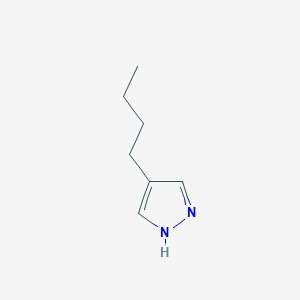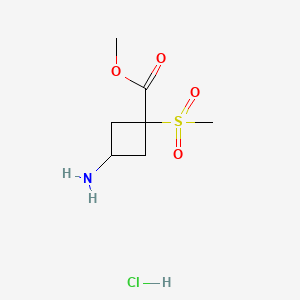
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves the bromination of 4-methoxyphenylacetic acid followed by a series of reactions to introduce the hydroxypropanoic acid group. The reaction conditions often include the use of bromine or a brominating agent, solvents like dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, such as 3-(2-Hydroxy-4-methoxyphenyl)-2-hydroxypropanoic acid or 3-(2-Amino-4-methoxyphenyl)-2-hydroxypropanoic acid.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, while the hydroxypropanoic acid moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-4-methoxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid
- 3-(2-Iodo-4-methoxyphenyl)-2-hydroxypropanoic acid
Uniqueness
3-(2-Bromo-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The combination of the bromine atom and the methoxy group provides distinct chemical properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C10H11BrO4 |
|---|---|
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
3-(2-bromo-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11BrO4/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9,12H,4H2,1H3,(H,13,14) |
Clave InChI |
HQEKIRVFJHGPMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)CC(C(=O)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


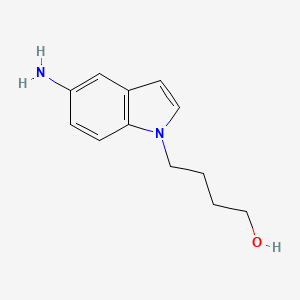
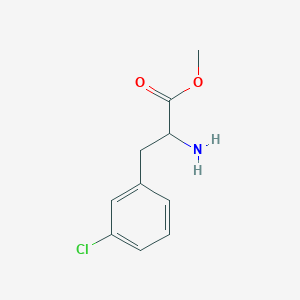
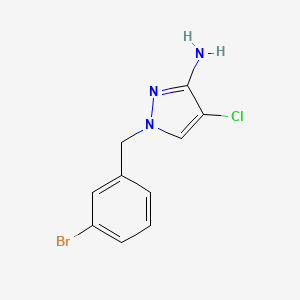
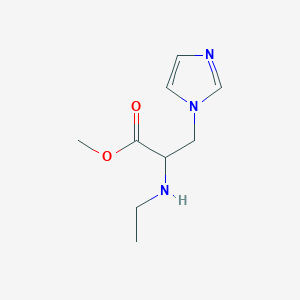
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
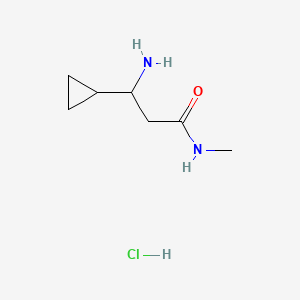

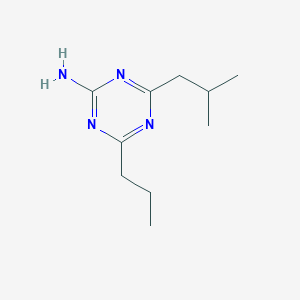

![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)propanamide](/img/structure/B13624009.png)
